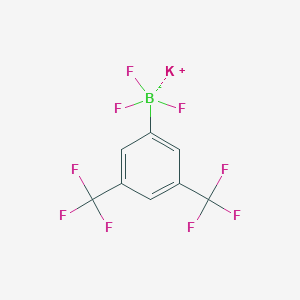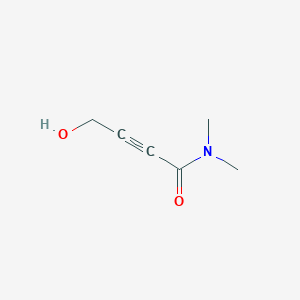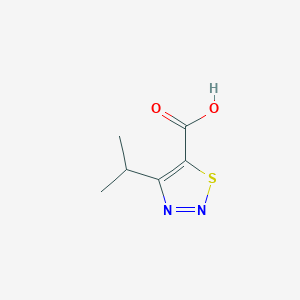
3-Fluoro-4-methylbenzonitrile
概要
説明
3-Fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methylbenzonitrile consists of a benzene ring substituted with a fluoro group, a methyl group, and a nitrile group . The compound’s SMILES string isCc1ccc(cc1F)C#N . Physical And Chemical Properties Analysis
3-Fluoro-4-methylbenzonitrile has a density of 1.1±0.1 g/cm3 . It has a boiling point of 215.1±20.0 °C at 760 mmHg . The compound has a flash point of 90.3±12.1 °C . It has a molar refractivity of 36.1±0.4 cm3 . The compound has a polar surface area of 24 Å2 .科学的研究の応用
Non-Linear Optics
3-Fluoro-4-methylbenzonitrile has been studied for its potential in the field of non-linear optics . The first order hyperpolarizability of 3-Fluoro-4-methylbenzonitrile has been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . This suggests that the compound could be an efficient tool for future applications in the field of non-linear optics .
Vibrational Analysis
The compound has been used in vibrational analysis studies . FTIR and FT-Raman spectra of 3-Fluoro-4-methylbenzonitrile are investigated and compared with the observed data . This helps in understanding the vibrational characteristics of the molecule.
Molecular Geometry Optimization
The optimized molecular geometry of 3-Fluoro-4-methylbenzonitrile has been studied using quantum chemistry calculations . This helps in understanding the spatial arrangement of atoms in the molecule and can be useful in various fields of research.
Study of Electronic Properties
The study of highest occupied molecular orbitals (HOMO) energy and lowest unoccupied molecular orbitals (LUMO) energy of 3-Fluoro-4-methylbenzonitrile has been conducted . This provides insights into the electronic properties of the molecule, which can be crucial in fields like material science and electronics.
Thermodynamical Properties
The thermodynamical properties of 3-Fluoro-4-methylbenzonitrile have also been studied . Understanding these properties can be important in various chemical processes and reactions.
Pharmaceutical Intermediate
3-Fluoro-4-methylbenzonitrile can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical compounds.
Safety and Hazards
3-Fluoro-4-methylbenzonitrile is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a WGK of 3, indicating it is highly hazardous to water . Personal protective equipment such as N95 dust masks (US), eyeshields, and gloves are recommended when handling this compound .
作用機序
Target of Action
3-Fluoro-4-methylbenzonitrile is a derivative of benzonitrile Benzonitrile and its derivatives are widely used in the pharmaceutical industry as intermediates .
Mode of Action
It’s known that the compound has been used in quantum chemistry calculations by density functional theory (dft) with b3lyp using 6-311++g(d,p) basis set . This suggests that the compound might interact with its targets at the quantum level, causing changes in their energy states.
Biochemical Pathways
It’s known that benzonitrile derivatives can have wide applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is soluble in methanol , which suggests it could be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
It’s known that the compound has been used in the field of non-linear optics , suggesting that it might have effects on the molecular level that influence light propagation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Fluoro-4-methylbenzonitrile, it’s known that the compound should be stored in a sealed and dry environment at room temperature . This suggests that moisture and temperature could affect the stability of the compound.
特性
IUPAC Name |
3-fluoro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQONVKIURIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342862 | |
| Record name | 3-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzonitrile | |
CAS RN |
170572-49-3 | |
| Record name | 3-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data of 3-fluoro-4-methylbenzonitrile?
A1: 3-fluoro-4-methylbenzonitrile is an aromatic compound with a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol []. Its structure consists of a benzene ring with a methyl group (CH3) at position 4 and a fluorine atom (F) at position 3, relative to the nitrile group (CN) at position 1. Spectroscopic data, including FTIR and FT-Raman spectra, have been experimentally determined and compared with theoretical calculations [].
Q2: How do computational chemistry methods contribute to understanding 3-fluoro-4-methylbenzonitrile's properties?
A2: Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to predict various molecular properties of 3-fluoro-4-methylbenzonitrile []. These properties include optimized molecular geometry, Mulliken atomic charges, HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability. This information provides insights into the compound's reactivity, electronic structure, and potential for non-linear optical applications.
Q3: What is the significance of the HOMO-LUMO energy gap in 3-fluoro-4-methylbenzonitrile?
A3: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability []. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intermolecular interactions. In the case of 3-fluoro-4-methylbenzonitrile, the observed gap provides evidence for the existence of such interactions within its structure.
Q4: Can 3-fluoro-4-methylbenzonitrile be used as a building block for other compounds?
A4: Yes, 3-fluoro-4-methylbenzonitrile serves as a key starting material in the synthesis of more complex molecules. One example is its use in synthesizing a novel triazole antifungal agent, CS-758 []. This synthesis involves utilizing the Horner-Wadsworth-Emmons reaction to stereoselectively produce a precursor (E,E)-aldehyde from 3-fluoro-4-methylbenzonitrile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)


![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)




